7H-Pyrrolo[2,3-d]pyrimidine
CAS No.: 271-70-5
VCID: VC21541211
Molecular Formula: C6H5N3
Molecular Weight: 119.12 g/mol
Purity: 97%min
* For research use only. Not for human or veterinary use.
![7H-Pyrrolo[2,3-d]pyrimidine - 271-70-5](/images/no_structure.jpg)
Description |
7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolopyrimidine class, which is known for its potential therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, and biological activities of 7H-Pyrrolo[2,3-d]pyrimidine, highlighting its importance in drug discovery. Synthesis MethodsThe synthesis of pyrrolopyrimidine derivatives often involves multi-step reactions, including condensation reactions and cyclization processes. For instance, the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine involves nucleophilic substitution and Suzuki-Miyaura coupling reactions . Cancer ResearchPyrrolopyrimidine derivatives have shown promising activity against various cancer cell lines. A study involving derivatives with a 1,8-naphthyridine-4-one fragment demonstrated moderate to excellent activity against cancer cells such as A549, Hela, and MCF-7, with minimal effects on normal cells . Another study highlighted the potential of these compounds as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy . Malaria ResearchThese compounds have also been explored as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for malaria parasite survival. Molecular docking studies suggest that pyrrolopyrimidines could effectively bind to PfCDPK4, offering a new avenue for antimalarial drug development . |
---|---|
CAS No. | 271-70-5 |
Product Name | 7H-Pyrrolo[2,3-d]pyrimidine |
Molecular Formula | C6H5N3 |
Molecular Weight | 119.12 g/mol |
IUPAC Name | 7H-pyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H,(H,7,8,9) |
Standard InChIKey | JJTNLWSCFYERCK-UHFFFAOYSA-N |
SMILES | C1=CNC2=NC=NC=C21 |
Canonical SMILES | C1=CNC2=NC=NC=C21 |
Purity | 97%min |
Synonyms | 7-deazapurine |
PubChem Compound | 261591 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume